molecular formula C7H15ClN2O3 B13514761 [(4-Aminopentyl)carbamoyl]formicacidhydrochloride

[(4-Aminopentyl)carbamoyl]formicacidhydrochloride

Cat. No.: B13514761
M. Wt: 210.66 g/mol
InChI Key: ZZARAKNLWIMROH-UHFFFAOYSA-N
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Description

[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2. It is a derivative of formic acid and contains an aminopentyl group, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride typically involves the reaction of 4-aminopentylamine with formic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

4-Aminopentylamine+Formic Acid+HCl[(4-Aminopentyl)carbamoyl]formic acid hydrochloride\text{4-Aminopentylamine} + \text{Formic Acid} + \text{HCl} \rightarrow \text{[(4-Aminopentyl)carbamoyl]formic acid hydrochloride} 4-Aminopentylamine+Formic Acid+HCl→[(4-Aminopentyl)carbamoyl]formic acid hydrochloride

Industrial Production Methods

In industrial settings, the production of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving precise temperature control and continuous monitoring of reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

[(4-Aminopentyl)carbamoyl]formic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aminopentyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamoyl compounds .

Scientific Research Applications

[(4-Aminopentyl)carbamoyl]formic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Aminopentyl)carbamoyl]formic acid hydrochloride involves its interaction with specific molecular targets. The aminopentyl group allows the compound to bind to enzymes and proteins, modulating their activity. The formic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Aminopentyl)carbamoyl]formic acid hydrochloride is unique due to its aminopentyl group, which provides additional reactivity and versatility compared to simpler carbamates. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H15ClN2O3

Molecular Weight

210.66 g/mol

IUPAC Name

2-(4-aminopentylamino)-2-oxoacetic acid;hydrochloride

InChI

InChI=1S/C7H14N2O3.ClH/c1-5(8)3-2-4-9-6(10)7(11)12;/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12);1H

InChI Key

ZZARAKNLWIMROH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC(=O)C(=O)O)N.Cl

Origin of Product

United States

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